molecular formula C18H18BrNO2 B8147728 benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate

benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate

Cat. No.: B8147728
M. Wt: 360.2 g/mol
InChI Key: RIVYIRVSYRQGLG-UHFFFAOYSA-N
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Description

Benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to a benzyl carbamate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate typically involves the reaction of 3-bromophenylcyclobutanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct interactions with molecular targets and potentially unique biological effects .

Properties

IUPAC Name

benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-16-9-4-8-15(12-16)18(10-5-11-18)20-17(21)22-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVYIRVSYRQGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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